molecular formula C7H10N2O2S B1628840 2-(Aminomethyl)benzenesulfonamide CAS No. 612-30-6

2-(Aminomethyl)benzenesulfonamide

Cat. No.: B1628840
CAS No.: 612-30-6
M. Wt: 186.23 g/mol
InChI Key: NDRZWXBIKCFBSU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a variety of applications in medicinal chemistry, particularly due to its ability to inhibit certain enzymes.

Preparation Methods

The synthesis of 2-(Aminomethyl)benzenesulfonamide typically involves the reaction of N-benzylacetamide with chlorosulfonic acid, followed by treatment with ammonia to yield 4-(acetamidomethyl)benzenesulfonamide. This intermediate is then hydrolyzed with a base to produce the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(Aminomethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed pathways are less commonly reported.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the sulfonamide group. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-(Aminomethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells, leading to their death . The molecular targets include various isoforms of carbonic anhydrase, such as CA IX, which is particularly relevant in cancer research .

Comparison with Similar Compounds

Similar compounds to 2-(Aminomethyl)benzenesulfonamide include other benzenesulfonamides and their derivatives. These compounds share the sulfonamide group attached to a benzene ring but may have different substituents that alter their chemical properties and biological activities. For example, derivatives with thiazol-4-one scaffolds have shown significant anticancer activity . The uniqueness of this compound lies in its specific structure, which provides a balance of chemical stability and biological activity, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-(aminomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRZWXBIKCFBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588625
Record name 2-(Aminomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-30-6
Record name 2-(Aminomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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